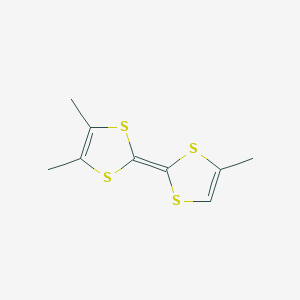
4,4',5-Trimethyltetrathiafulvalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4',5-Trimethyltetrathiafulvalene is an organic compound that belongs to the class of dithioles. These compounds are characterized by the presence of two sulfur atoms in a five-membered ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4',5-Trimethyltetrathiafulvalene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of dithiol precursors and methylating agents in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. The use of automated systems ensures consistent quality and efficiency. Industrial methods may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4',5-Trimethyltetrathiafulvalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
4,4',5-Trimethyltetrathiafulvalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound can be used in the development of new materials with unique properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism by which 4,4',5-Trimethyltetrathiafulvalene exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, altering cellular processes, or participating in redox reactions. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dithioles and sulfur-containing heterocycles. Examples include:
- 1,3-Dithiol-2-thione
- 1,3-Dithiolane
- 1,2-Dithiolane
Uniqueness
4,4',5-Trimethyltetrathiafulvalene is unique due to its specific substitution pattern and electronic properties
Propriétés
Numéro CAS |
49868-52-2 |
|---|---|
Formule moléculaire |
C9H10S4 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C9H10S4/c1-5-4-10-8(11-5)9-12-6(2)7(3)13-9/h4H,1-3H3 |
Clé InChI |
RJWAYFAUEIUPCS-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C2SC(=C(S2)C)C)S1 |
SMILES canonique |
CC1=CSC(=C2SC(=C(S2)C)C)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















